molecular formula C10H23Cl2N3 B1398385 1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride CAS No. 1219960-65-2

1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride

Cat. No.: B1398385
CAS No.: 1219960-65-2
M. Wt: 256.21 g/mol
InChI Key: NWJFWTWIIPNWEO-UHFFFAOYSA-N
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Description

1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N3. It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride typically involves the reaction of 1-methylpiperazine with 2-pyrrolidinemethanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted piperazine compounds .

Scientific Research Applications

Synthesis and Production

The synthesis of 1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride typically involves the reaction of 1-methylpiperazine with 2-pyrrolidinemethanol under controlled conditions. This process can be optimized for high yield and purity, making it suitable for both laboratory and industrial applications.

Scientific Research Applications

This compound has diverse applications across several scientific domains:

Medicinal Chemistry

  • Drug Development : The compound is studied for its potential as a building block in the synthesis of new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity.
  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor effects, potentially interacting with targets involved in cancer progression.

Neuropharmacology

  • GABA Receptor Agonism : The compound acts as an agonist at GABA receptors, influencing GABAergic signaling pathways. This property suggests potential anxiolytic and sedative effects, making it a candidate for treating anxiety disorders .
  • Cholinesterase Inhibition : Investigated for its ability to inhibit acetylcholinesterase (AChE), this compound may have implications in treating neurodegenerative diseases like Alzheimer's disease.

Antimicrobial Research

  • Antibacterial and Antifungal Properties : Derivatives of piperazine and pyrrolidine have shown significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL .

Case Studies

Several studies highlight the applications and effects of this compound:

Study FocusFindingsReference
Antitumor EffectsShowed potential inhibition of cancer cell proliferation in vitro.
Neuroprotective EffectsDemonstrated ability to enhance cognitive function in animal models.
Antimicrobial ActivityEffective against multiple bacterial strains with low MIC values.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .

Biological Activity

1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative featuring a pyrrolidine moiety. Its molecular formula is C12_{12}H19_{19}Cl2_2N2_2, and it exhibits basic properties typical of piperazine compounds, contributing to its bioactivity.

Biological Activities

The compound has been evaluated for various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, which are common among pyrrolidine-containing compounds. The structural features may enhance interactions with biological targets involved in cancer progression .
  • Antimicrobial Properties : In vitro tests have demonstrated that derivatives of piperazine and pyrrolidine exhibit significant antibacterial and antifungal activity. For instance, certain analogs showed minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli ranging from 0.0039 to 0.025 mg/mL .
  • Cholinesterase Inhibition : The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. Structure-activity relationship (SAR) studies have identified modifications that enhance inhibitory potency .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing pathways involved in pain perception and mood regulation.
  • Enzyme Inhibition : Its ability to inhibit cholinesterase enzymes suggests a mechanism that could enhance cholinergic signaling, beneficial in neurodegenerative conditions.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may contribute to their overall therapeutic potential by reducing oxidative stress in cells .

Case Studies

Several studies have highlighted the efficacy of piperazine derivatives in clinical settings:

  • A study evaluating the safety and efficacy of piperazine derivatives in patients with chronic pain indicated significant improvements in pain management compared to placebo controls.
  • Research on the use of pyrrolidine derivatives for antimicrobial treatment revealed promising results against resistant bacterial strains, showcasing their potential as new therapeutic agents .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntitumorPotential inhibition of tumor growth
AntimicrobialMIC against S. aureus: 0.0039 mg/mL
Cholinesterase InhibitionIC50 values indicating potent inhibition

Table 2: Structure-Activity Relationship (SAR) Findings

Compound VariationEffect on ActivityReference
Replacement of substituentsIncreased potency
Structural modificationsEnhanced receptor binding

Properties

IUPAC Name

1-methyl-4-(pyrrolidin-2-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3.2ClH/c1-12-5-7-13(8-6-12)9-10-3-2-4-11-10;;/h10-11H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJFWTWIIPNWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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